molecular formula C14H19N5O B14004313 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine CAS No. 3169-54-8

4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine

Cat. No.: B14004313
CAS No.: 3169-54-8
M. Wt: 273.33 g/mol
InChI Key: ZEIIBTHEFRQZQQ-UHFFFAOYSA-N
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Description

4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3-(5-phenyltetrazol-2-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine typically involves the reaction of morpholine with a suitable precursor that introduces the 3-(5-phenyltetrazol-2-yl)propyl group. One common method involves the alkylation of morpholine with a halogenated precursor, such as 3-(5-phenyltetrazol-2-yl)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(5-Methyltetrazol-2-yl)propyl]morpholine
  • 4-[3-(5-Ethyltetrazol-2-yl)propyl]morpholine
  • 4-[3-(5-Phenyltetrazol-2-yl)butyl]morpholine

Uniqueness

4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

CAS No.

3169-54-8

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

4-[3-(5-phenyltetrazol-2-yl)propyl]morpholine

InChI

InChI=1S/C14H19N5O/c1-2-5-13(6-3-1)14-15-17-19(16-14)8-4-7-18-9-11-20-12-10-18/h1-3,5-6H,4,7-12H2

InChI Key

ZEIIBTHEFRQZQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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